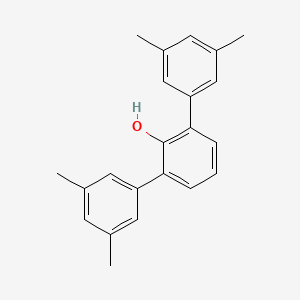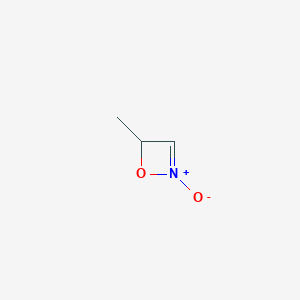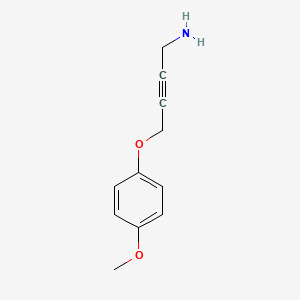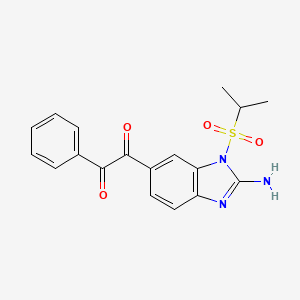![molecular formula C18H18N2O5 B15159991 Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester CAS No. 655226-51-0](/img/structure/B15159991.png)
Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester is a chemical compound with the molecular formula C17H16N2O5 It is known for its unique structure, which includes a carbamate group, a nitrophenyl group, and a phenylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester typically involves the reaction of ethyl chloroformate with 4-nitroaniline to form ethyl 4-nitrophenylcarbamate. This intermediate is then reacted with 3-oxo-3-phenylpropionic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Carbamate derivatives with different substituents.
科学的研究の応用
Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl 4-nitrophenylcarbamate: Similar structure but lacks the phenylpropyl group.
4-Nitrophenylurethane: Contains a nitrophenyl group and a urethane group but lacks the phenylpropyl group.
Ethyl N-(4-nitrophenyl)carbamate: Similar structure but with different substituents.
Uniqueness
Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester is unique due to its combination of a carbamate group, a nitrophenyl group, and a phenylpropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
特性
CAS番号 |
655226-51-0 |
|---|---|
分子式 |
C18H18N2O5 |
分子量 |
342.3 g/mol |
IUPAC名 |
ethyl N-[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]carbamate |
InChI |
InChI=1S/C18H18N2O5/c1-2-25-18(22)19-16(12-17(21)14-6-4-3-5-7-14)13-8-10-15(11-9-13)20(23)24/h3-11,16H,2,12H2,1H3,(H,19,22) |
InChIキー |
LAPCNSUCCDFDCX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid](/img/structure/B15159931.png)
![4-[3-(3-Hydroxybutoxy)prop-1-EN-1-YL]-2-methoxyphenol](/img/structure/B15159943.png)


![N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine](/img/structure/B15159962.png)
![[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane](/img/structure/B15159964.png)
![3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B15159973.png)


![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)

